N-(Butan-2-yl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine
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Overview
Description
N-(Butan-2-yl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the chloro and butan-2-yl groups in the structure can influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. For instance, the reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions are generally mild and do not require the use of metals .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents would also be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(Butan-2-yl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyrimidine ring or the substituents.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the chloro group with an amine would yield an amino derivative of the compound.
Scientific Research Applications
N-(Butan-2-yl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar imidazo[1,2-a]pyrimidine core and have been studied for their biological activities.
Pyrimidinamine Derivatives: These compounds also contain a pyrimidine ring and have shown various biological activities.
Uniqueness
N-(Butan-2-yl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine is unique due to the specific combination of the butan-2-yl and chloro substituents, which can influence its reactivity and biological properties. This makes it a valuable compound for exploring new therapeutic applications and understanding structure-activity relationships.
Properties
89099-84-3 | |
Molecular Formula |
C10H13ClN4 |
Molecular Weight |
224.69 g/mol |
IUPAC Name |
N-butan-2-yl-5-chloroimidazo[1,2-a]pyrimidin-7-amine |
InChI |
InChI=1S/C10H13ClN4/c1-3-7(2)13-9-6-8(11)15-5-4-12-10(15)14-9/h4-7H,3H2,1-2H3,(H,12,13,14) |
InChI Key |
UMFRCALEUHQXLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC2=NC=CN2C(=C1)Cl |
Origin of Product |
United States |
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